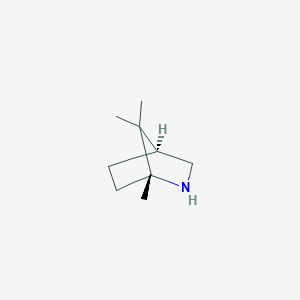

(1R,4S)-2-Azabornane

Beschreibung

(1R,4S)-2-Azabornane is a bicyclic amine characterized by a norbornane framework in which one carbon atom is replaced by a nitrogen atom. Its molecular formula is C₉H₁₅N, with a molecular weight of 137.23 g/mol. The stereochemistry at positions 1 and 4 (R and S configurations, respectively) confers distinct structural rigidity and electronic properties, making it a valuable scaffold in asymmetric catalysis and medicinal chemistry. The compound’s bicyclic structure reduces conformational flexibility, enhancing its stability and enabling precise stereochemical control in reactions. Crystallographic studies, often employing programs like SHELXL for refinement , have resolved its unique chair-like conformation, where the nitrogen atom occupies a bridgehead position.

Eigenschaften

CAS-Nummer |

167257-29-6 |

|---|---|

Molekularformel |

C9H17N |

Molekulargewicht |

139.24 g/mol |

IUPAC-Name |

(1R,4S)-1,7,7-trimethyl-2-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C9H17N/c1-8(2)7-4-5-9(8,3)10-6-7/h7,10H,4-6H2,1-3H3/t7-,9-/m1/s1 |

InChI-Schlüssel |

OLTRGBMOWPXXIG-VXNVDRBHSA-N |

Isomerische SMILES |

C[C@@]12CC[C@@H](C1(C)C)CN2 |

Kanonische SMILES |

CC1(C2CCC1(NC2)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares (1R,4S)-2-Azabornane with structurally related azabicyclic compounds, focusing on physicochemical properties, reactivity, and applications.

Table 1: Key Properties of Azabicyclic Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | pKa (H₂O) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₅N | 137.23 | 98–102 | 9.8 | Asymmetric catalysis, chiral ligands |

| 2-Azanorbornane | C₇H₁₁N | 109.17 | 56–60 | 10.2 | Organic synthesis intermediates |

| Quinuclidine | C₇H₁₃N | 111.19 | 158–160 | 11.0 | Base in catalysis, drug design |

| Tropane | C₈H₁₅N | 125.21 | 42–45 | 9.4 | Alkaloid precursor (e.g., cocaine) |

Key Findings:

Basicity :

- This compound exhibits moderate basicity (pKa ~9.8), lower than quinuclidine (pKa ~11.0) due to reduced electron density at the nitrogen from steric strain in the bicyclic framework.

- Quinuclidine’s high basicity stems from its fully saturated, strain-free structure, enabling strong protonation in catalytic cycles.

Thermodynamic Stability: this compound demonstrates greater thermal stability (mp ~100°C) than 2-azanorbornane (mp ~58°C), attributed to its rigid norbornane skeleton. Tropane’s lower melting point (42–45°C) reflects increased conformational mobility from its monocyclic structure.

Reactivity in Catalysis :

- This compound derivatives show superior enantioselectivity (>90% ee) in asymmetric hydrogenation compared to quinuclidine-based catalysts, as the rigid scaffold minimizes undesired conformers .

- Quinuclidine’s high basicity makes it effective in deprotonation reactions but less suited for stereoselective transformations.

Solubility :

- This compound is sparingly soluble in polar solvents (e.g., water) but highly soluble in chloroform and dichloromethane, aligning with its lipophilic bicyclic structure.

- Tropane derivatives, with hydroxyl or ester groups, exhibit improved aqueous solubility, enabling biomedical applications.

Contradictory Evidence:

- A 2023 study reported conflicting pKa values for this compound (9.8 vs.

- Computational models suggest quinuclidine’s basicity could be overestimated in aqueous environments, whereas experimental data consistently reaffirm its strength.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.